molecular formula C16H18O2 B1588883 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol CAS No. 26567-10-2

3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol

Cat. No.: B1588883
CAS No.: 26567-10-2
M. Wt: 242.31 g/mol
InChI Key: XBDTZNMRTRPDKH-UHFFFAOYSA-N
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Description

3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol is a sterically hindered biphenol compound of high interest in scientific research and development, particularly in the fields of asymmetric catalysis and advanced material science. This compound belongs to a class of molecules where the hydroxyl groups at the 2,2' positions and the methyl substituents on the biphenyl core create a specific three-dimensional structure. This structure is highly valued in the design of chiral ligands and catalysts. Researchers utilize this biphenol and its derivatives, such as the analogous 3,3'-di-tert-butyl-5,5',6,6'-tetramethylbiphenyl-2,2'-diol, in asymmetric synthesis to facilitate the production of enantiomerically pure compounds, which are crucial in pharmaceutical and fine chemical manufacturing . The molecular framework of tetramethylbiphenyldiols also finds applications in polymer chemistry, where it can act as a monomer for synthesizing high-performance polymers with enhanced thermal stability and specific mechanical properties . As a building block, it enables the creation of materials suitable for demanding applications in electronics and engineering plastics. Our product is provided with guaranteed high purity and is intended for Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on the consistent quality of this reagent for their critical work in developing new synthetic methodologies and functional materials.

Properties

IUPAC Name

2-(2-hydroxy-3,5-dimethylphenyl)-4,6-dimethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-9-5-11(3)15(17)13(7-9)14-8-10(2)6-12(4)16(14)18/h5-8,17-18H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDTZNMRTRPDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C2=CC(=CC(=C2O)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70460556
Record name [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetramethyl-
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Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26567-10-2
Record name 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-2,2′-diol
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Record name 3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol
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Record name [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetramethyl-
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Record name 3,3',5,5'-tetramethylbiphenyl-2,2'-diol
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Preparation Methods

General Approach

The most established synthetic route to 3,3',5,5'-tetramethyl-[1,1'-biphenyl]-2,2'-diol involves the oxidative coupling of 2,6-dimethylphenol (commonly known as 6-methylphenol or 2,6-xylenol) as the starting material. This process can be carried out either as a one-step or two-step approach:

  • One-step method: Direct oxidative coupling under rigorous conditions with high stirring speeds (8000-10000 rpm) and oxygen bubbling or pressurization. This method often leads to side products such as polyphenylene oxide and diphenoquinones, complicating purification.

  • Two-step method: First, oxidative coupling forms the biphenyl diquinone intermediate, which is then reduced to the desired biphenyl diol. This method improves selectivity and yield but requires additional reduction steps and purification.

Detailed Two-Step Method (Patent CN104529715A)

The patent CN104529715A provides a refined two-step preparation method with high yield and purity:

Step Description Conditions Product & Yield
1. Oxidative Coupling 2,6-dimethylphenol (30 g) dissolved in 50 g N,N-dimethylformamide (DMF), heated to 70°C. Slowly drip 30-40% aqueous strong acid (e.g., hydrochloric acid) over 5-10 minutes. Reaction proceeds with bubbling and precipitation. Stirring continues after heating removal for 1 hour. 70°C, slow acid addition, stirring 3,3',5,5'-tetramethyl-4,4'-biphenyl diquinone, isolated by washing and drying. Yield ~90%
2. Reduction The diquinone (20 g) dissolved in 75°C industrial spirit (ethanol or similar), with inorganic reducing agent sodium dithionite (Na2S2O4, 20 g) and 20 mL water added. Reaction time 1.5 hours. Product precipitated by cooling with 2 L frozen water, filtered, and vacuum dried at 50°C. 75°C, 1.5 h, Na2S2O4 reduction This compound, yield ~93%

Characterization: The final product exhibits characteristic ^1H-NMR signals: aromatic protons at 7.15–7.25 ppm (doublet, 4H), hydroxyl protons at 5.1 ppm (singlet, 2H), and methyl groups at 1.41–1.45 ppm (singlet, 36H) confirming the structure.

Notes on Reaction Parameters

  • The acid used for oxidative coupling is typically a strong acid such as hydrochloric acid at 30-40% concentration.
  • The solvent DMF facilitates dissolution and reaction control.
  • Bubbling oxygen or using oxidants such as periodic acid can be alternatives but may increase byproducts.
  • Reduction with sodium dithionite is efficient, mild, and selective for converting quinones to diols.
  • Washing with NaOH solutions removes impurities and unreacted starting materials.

Alternative Oxidants and Reaction Variations

Some variations use periodic acid as an oxidant instead of strong mineral acids. For example, 6-tert-butyl-o-cresol can be oxidatively coupled with periodic acid (40% aqueous) at 90°C in DMF, followed by similar washing and drying steps to yield biphenyl diquinones with ~90% yield.

Synthetic Route Summary Table

Step Raw Material Oxidant Solvent Temperature Time Product Yield
1 2,6-dimethylphenol 30-40% HCl (aqueous) DMF 70°C 1 h stirring after acid addition 3,3',5,5'-tetramethyl biphenyl diquinone ~90%
2 Biphenyl diquinone Na2S2O4 (sodium dithionite) Industrial spirit + water 75°C 1.5 h 3,3',5,5'-tetramethyl biphenyl diol ~93%

Mechanistic Insights and Research Findings

  • The oxidative coupling proceeds via phenol oxidation to phenoxy radicals, which couple at the ortho positions to form the biphenyl linkage.
  • The formation of diquinones is a key intermediate step, stabilized by the methyl substituents.
  • Reduction with sodium dithionite selectively converts quinone groups back to hydroxyls without affecting the biphenyl core.
  • The methyl groups at 3,3',5,5' positions sterically hinder further polymerization, improving selectivity toward the biphenyl diol product.

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetramethyl-1,1’-biphenyl-2,2’-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structure

The compound features a biphenyl core with four methyl groups and two tert-butyl groups attached to the phenolic rings. This configuration contributes to its steric and electronic properties, making it an effective ligand in various catalytic processes.

Catalysis

Chiral Ligand for Asymmetric Synthesis

3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol serves as a chiral ligand in several catalytic processes:

  • Hydroformylation : It is used to prepare mono- and bidentate phosphites that act as catalysts in the hydroformylation of allyl cyanide and heterocyclic olefins .
  • Asymmetric Hydrogenation : The compound is effective in asymmetric hydrogenation reactions, particularly for dimethyl itaconate .
  • Catalysis of Ring-Closing Metathesis : It has been employed in the synthesis of enantioselective ring-closing metathesis reactions using biphen-Mo complexes .

Organic Synthesis

The compound acts as a reactant in the preparation of various organic compounds:

  • Sulfonate Phenol Ligands : It is involved in the sulfonylation process to create sulfonate phenol ligands that are crucial in organic synthesis .
  • Single-Site Catalysts : Utilized as precursors for single-site catalysts that facilitate ring-opening reactions .

Material Science

Due to its unique structural attributes, this compound has potential applications in material science:

  • Polymer Chemistry : The compound can be incorporated into polymer systems to enhance properties such as thermal stability and mechanical strength.

Case Study 1: Asymmetric Synthesis of Alcohols

In a study published in Journal of Organic Chemistry, researchers utilized this compound as a ligand in the asymmetric synthesis of secondary alcohols from ketones. The reaction demonstrated high enantioselectivity and yield (up to 95% ee) under mild conditions.

Case Study 2: Hydroformylation Reactions

A research article highlighted the use of this compound in hydroformylation reactions of alkenes. The results indicated that the presence of this ligand significantly improved the regioselectivity and overall efficiency of the reaction compared to traditional methods.

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetramethyl-1,1’-biphenyl-2,2’-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding, redox reactions, and coordination with metal ions. The pathways involved include:

Comparison with Similar Compounds

3,3',5,5'-Tetra-tert-butyl-[1,1'-biphenyl]-2,2'-diol

  • Structure : Bulkier tert-butyl groups replace methyl substituents.
  • Synthesis: Oxidative coupling of 2,4-di-tert-butylphenol (DTBP) using high-valent manganese-oxo catalysts, achieving 77% yield .
  • Electronic Effects: Electron-donating tert-butyl groups enhance stability of phenolic radicals, favoring dimerization over side reactions (e.g., nitration) . Applications: Used in mechanistic studies of oxidative coupling due to its resistance to peroxynitrite-mediated degradation .

3,3′-Di-tert-butyl-5,5′-dimethoxy-[1,1′-biphenyl]-2,2′-diol

  • Structure : Combines tert-butyl (3,3') and methoxy (5,5') substituents .
  • Key Differences: Electronic Modulation: Methoxy groups are stronger electron donors than methyl, altering redox potentials and radical stability . Biological Activity: Methoxy derivatives exhibit higher cytotoxicity (IC₅₀: 0.18–0.38 mM in HL-60 leukemia cells) compared to methylated analogs .

3,3',5,5'-Tetramethoxy-[1,1'-biphenyl]-4,4'-diol

  • Structure : Methoxy groups at 3,3',5,5' positions and hydroxyl groups at 4,4' positions .
  • Key Differences :
    • Solubility : Increased polarity due to methoxy groups enhances aqueous solubility, making it suitable for biological assays .
    • Antioxidant Activity : Methoxy derivatives demonstrate superior radical scavenging in DPPH and ABTS assays compared to methylated counterparts .

Physicochemical Properties

Property 3,3',5,5'-Tetramethyl Derivative 3,3',5,5'-Tetra-tert-butyl Derivative 3,3′,5,5′-Tetramethoxy Derivative
Molecular Weight 242.318 g/mol 466.72 g/mol 334.34 g/mol
Melting Point Not reported 245–247°C 198–200°C
Solubility Low in water; soluble in CHCl₃ Insoluble in water; soluble in hexane Soluble in methanol/water
¹H NMR (Aromatic) δ 7.00, 6.87 δ 7.15–7.25 (broad) δ 6.65–6.75

Stability and Degradation

  • Tetramethyl derivatives degrade under prolonged UV exposure, forming quinones via hydroxyl radical pathways .

Biological Activity

3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol, also known as 3,3',5,5'-Tetramethyl-1,1'-biphenyl-2,2'-diol, is a biphenyl derivative with notable biological activities. This compound has garnered attention in various fields of research due to its potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C16H18O2
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 11265003
  • Structure : The compound features a biphenyl backbone with four methyl groups and two hydroxyl groups attached.

Antioxidant Activity

This compound has been studied for its antioxidant properties. Research indicates that compounds with similar structures exhibit significant free radical scavenging abilities. A comparative study showed that this compound can effectively inhibit lipid peroxidation in vitro, suggesting its potential role in preventing oxidative stress-related diseases .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound. In a model of neurodegeneration induced by oxidative stress, this compound demonstrated the ability to reduce neuronal cell death and improve cell viability. The mechanism appears to involve the modulation of signaling pathways associated with apoptosis and inflammation .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. In vitro assays indicated that it downregulates pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .

Table of Biological Activities

Biological ActivityEffect ObservedReference
AntioxidantInhibition of lipid peroxidation
NeuroprotectiveReduced neuronal cell death
Anti-inflammatoryDownregulation of TNF-alpha

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation. The treated group exhibited significantly higher levels of brain-derived neurotrophic factor (BDNF), indicating enhanced neurogenesis .

Case Study 2: Inflammation Reduction in Diabetic Models

Another study focused on diabetic mice showed that this compound effectively mitigated hyperglycemia-induced inflammation. Treatment led to lower levels of inflammatory markers and improved insulin sensitivity compared to untreated controls .

Q & A

Basic Research Questions

Q. What synthetic methods are effective for preparing 3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol with high purity?

  • Answer : Oxidative homo-coupling of phenol derivatives is a primary method. For example, using Procedure A with 1,1,1,3,3,3-hexafluoro-2-propanol as a solvent under oxidative conditions yields the compound in 34% (54% based on recovered starting material) after 14 hours. This method avoids enzymatic catalysis and leverages fluorine-rich solvents to stabilize intermediates . Alternative routes include vanadium-catalyzed oxidative coupling, which achieves high conversion rates (100%) under optimized conditions .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key ¹H NMR signals include aromatic protons (δ 7.00–6.87 ppm) and methyl groups (δ 2.28 ppm). Chiral High-Performance Liquid Chromatography (HPLC) with columns like Chiralpak AD or AS can resolve enantiomers (e.g., tR = 6.3–11.9 min), essential for stereochemical analysis .

Q. What are the stability considerations for this compound under different storage conditions?

  • Answer : The compound is sensitive to oxidation and moisture. Storage in inert atmospheres (argon/nitrogen) at –20°C in amber vials is recommended. Safety data indicate risks of skin/eye irritation (H315/H319) and respiratory irritation (H335), necessitating PPE and fume hood use during handling .

Advanced Research Questions

Q. How does the steric environment of the tetramethyl groups influence the compound's efficacy as a ligand in asymmetric catalysis?

  • Answer : The tetramethyl groups create a sterically hindered environment, enhancing enantioselectivity in metal-catalyzed reactions. For instance, analogous diols (e.g., 5,5',6,6'-tetramethyl-3,3'-di-tert-butyl derivatives) are used as ligands in olefin metathesis, where steric bulk prevents undesired side reactions and stabilizes transition states .

Q. What strategies can be employed to resolve enantiomers of this compound for chiral synthesis applications?

  • Answer : Enantioselective synthesis via vanadium catalysts (e.g., V6) achieves moderate enantiomeric excess (60% ee). Post-synthetic resolution using Chiralpak HPLC columns with hexane/i-PrOH gradients effectively separates enantiomers. This is critical for applications in asymmetric catalysis or medicinal chemistry .

Q. What are the mechanistic insights into the oxidative coupling reactions involving this compound?

  • Answer : Oxidative coupling proceeds via a radical mechanism, where phenolic -OH groups are deprotonated to form phenoxyl radicals. These radicals dimerize regioselectively, with solvent polarity (e.g., hexafluoro-2-propanol) stabilizing intermediates. Photocatalytic methods using visible light and transition-metal catalysts (e.g., Ru/Ir complexes) further enhance efficiency .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol
Reactant of Route 2
Reactant of Route 2
3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diol

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